molecular formula C13H9FO B067038 2-(4-Fluorophenyl)benzaldehyde CAS No. 192863-46-0

2-(4-Fluorophenyl)benzaldehyde

Cat. No.: B067038
CAS No.: 192863-46-0
M. Wt: 200.21 g/mol
InChI Key: QENDTDXVOJYDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)benzaldehyde, also known as o-fluorobenzaldehyde, is a chemical compound that is used in the synthesis of various organic compounds. It is a colorless solid that is soluble in common organic solvents. It is a versatile starting material for a variety of applications in the synthesis of organic compounds, particularly in the synthesis of pharmaceuticals. It has been used in the synthesis of various drugs, such as anticonvulsants, anti-inflammatory agents, and antifungal agents.

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • A study presented a catalyst-free green synthesis of novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives via a one-pot four-component reaction. This approach is effective and offers advantages like excellent yields and shorter reaction times (Govindaraju et al., 2016).
  • Catalysis :

    • Research on the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using commercially available orthanilic acids as transient directing groups has been conducted. This process utilizes 1-fluoro-2,4,6-trimethylpyridinium salts as oxidants or fluorinating reagents (Chen & Sorensen, 2018).
  • Analytical Characterizations :

    • A study focused on the spectral behavior and photophysical parameters of a fluorophore synthesized by Knoevenagel condensation of 4-(dimethylamino)benzaldehyde and 4-fluorobenzyl cyanide, demonstrating its potential application in organic photoemitting diodes (Pannipara et al., 2015).
  • Industrial Applications :

    • The synthesis of 2-((4-substituted phenyl)amino)benzaldehyde, an important intermediate for anticancer drugs, was optimized. This compound is crucial in the synthesis of biologically active intermediates (Duan et al., 2017).
    • Another study explored the synthesis of benzaldehyde, an essential chemical in industries like cosmetics and perfumery, through oxidative processes. The research investigated the use of NiFe2O4 nanoparticles as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions (Iraqui et al., 2020).

Mechanism of Action

Target of Action

2-(4-Fluorophenyl)benzaldehyde is a type of benzaldehyde that has shown potent antifungal activity . The primary targets of this compound are the cellular antioxidation systems of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the fungal cells from oxidative stress. By disrupting these antioxidation systems, this compound inhibits fungal growth .

Mode of Action

The compound interacts with its targets by destabilizing the cellular redox homeostasis of the fungi . This disruption leads to an increase in oxidative stress within the fungal cells, which can inhibit their growth and proliferation . The compound’s effectiveness as an antifungal agent increases with the presence of an ortho-hydroxyl group in the aromatic ring .

Biochemical Pathways

The affected biochemical pathway primarily involves the cellular antioxidation systems of fungi . When this compound disrupts these systems, it leads to an imbalance in the redox state of the fungal cells. This imbalance can cause damage to various cellular components, including proteins, lipids, and DNA, thereby inhibiting the growth and proliferation of the fungi .

Pharmacokinetics

Similar compounds have shown promising pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the bioavailability of the compound, which is a critical factor in its effectiveness as a therapeutic agent .

Result of Action

The primary result of the action of this compound is the inhibition of fungal growth . By disrupting the cellular antioxidation systems of fungi, the compound causes an increase in oxidative stress within the fungal cells. This stress can lead to damage to various cellular components and inhibit the growth and proliferation of the fungi .

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenyl)benzaldehyde plays a significant role in various biochemical reactions. It can act as a synthetic intermediate in the formation of Schiff base compounds, which have shown antimicrobial properties . The aldehyde group in this compound allows it to participate in condensation reactions with amines, forming imines that can interact with enzymes and proteins. These interactions often involve the formation of covalent bonds, leading to enzyme inhibition or activation depending on the specific biochemical context.

Cellular Effects

This compound has been observed to influence cellular processes significantly. It can disrupt cellular redox homeostasis, leading to oxidative stress in cells . This disruption can affect cell signaling pathways, particularly those involved in the oxidative stress response. Additionally, this compound can alter gene expression by modulating transcription factors that respond to oxidative stress, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. For example, it can inhibit enzymes involved in the antioxidation pathway, such as superoxide dismutases and glutathione reductase . This inhibition results in the accumulation of reactive oxygen species (ROS), which can further modulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade under prolonged exposure to light and air . Over time, the degradation products may influence cellular functions differently compared to the parent compound. Long-term studies have shown that continuous exposure to this compound can lead to sustained oxidative stress and potential cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including severe oxidative stress and cellular apoptosis . These threshold effects are crucial for determining safe dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can undergo oxidation to form carboxylic acids or reduction to form alcohols. Enzymes such as aldehyde dehydrogenases and reductases play a role in these metabolic transformations . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation in specific tissues, influencing its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can localize to various cellular compartments, including the cytoplasm and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization can affect its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-(4-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENDTDXVOJYDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362619
Record name 2-(4-Fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192863-46-0
Record name 2-(4-Fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 192863-46-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(4-Fluorophenyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(4-Fluorophenyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(4-Fluorophenyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(4-Fluorophenyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.